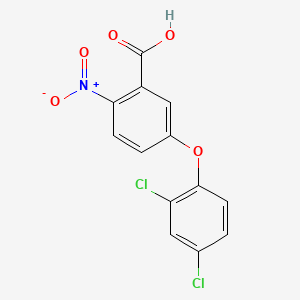

BIFENOX (FREE ACID)

Übersicht

Beschreibung

BIFENOX (FREE ACID) is a chemical compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a benzoic acid core substituted with a 2,4-dichlorophenoxy group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- typically involves the nitration of 5-(2,4-dichlorophenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The raw materials, including 5-(2,4-dichlorophenoxy)benzoic acid, sulfuric acid, and nitric acid, are fed into the reactor, and the product is continuously extracted and purified.

Analyse Chemischer Reaktionen

Types of Reactions

BIFENOX (FREE ACID) undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorines in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester linkage in derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 5-(2,4-dichlorophenoxy)-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-(2,4-dichlorophenoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

BIFENOX (FREE ACID) has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects. The 2,4-dichlorophenoxy group may also contribute to its activity by enhancing its binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

BIFENOX (FREE ACID) can be compared with other similar compounds, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a nitro group.

The uniqueness of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- lies in the presence of both the nitro group and the 2,4-dichlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Bifenox, a diphenyl ether herbicide, has garnered attention for its biological activity, particularly regarding its effects on various organisms and potential implications for human health. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of Bifenox (free acid), focusing on its toxicity, mechanisms of action, and environmental impact.

Bifenox is chemically described as 5-(2,4-dichlorophenyl)-2-nitrobenzoic acid with the molecular formula . It is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Bifenox functions through the inhibition of photosynthesis in target plants, particularly affecting the photosystem II (PSII) complex. Research indicates that exposure to Bifenox leads to the generation of reactive oxygen species (ROS), which can cause oxidative stress in algal species such as Chlamydomonas reinhardtii . The compound's ability to disrupt photosynthetic processes is evidenced by alterations in pigment content and electron transport rates.

| Mechanism | Description |

|---|---|

| PSII Inhibition | Disrupts electron transport in photosynthesis |

| ROS Generation | Induces oxidative stress leading to cellular damage |

| Antioxidant Impact | Alters the antioxidant capacity of affected organisms |

Toxicity Studies

Several studies have evaluated the toxicity of Bifenox on various organisms, including bacteria, fungi, and mammalian cells. Notably, a study assessed its effects on E. coli, P. aeruginosa, and human cancer cell lines (ZR-75-1). The findings indicated that Bifenox exhibited a stimulatory effect on bacterial strains while enhancing oxidative stress parameters in mammalian cells without inducing apoptosis .

Case Study: Effects on Microalgae

A significant study focused on the impact of Bifenox on microalgae demonstrated that exposure led to a concentration-dependent increase in ROS production. This increase was associated with lipid peroxidation and reduced photosynthetic efficiency . The study utilized high-throughput methods to quantify these effects over different exposure durations (6h and 24h).

Environmental Impact

Bifenox's environmental persistence and its effects on non-target organisms raise concerns about its ecological impact. The compound has been shown to affect aquatic ecosystems by altering the dynamics of microalgal populations, which are crucial for nutrient cycling and energy flow in aquatic food webs .

Table 2: Ecotoxicological Effects of Bifenox

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO5/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSYSZLVZMUVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073547 | |

| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53774-07-5 | |

| Record name | Bifenox acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53774-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenox acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFENOX ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3AM6X5NBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using boron-doped diamond thin film electrodes for Bifenox acid degradation?

A1: Boron-doped diamond thin film electrodes offer several advantages for the electrochemical oxidation of Bifenox acid []. Firstly, they exhibit high electrochemical stability, allowing them to withstand the harsh conditions of the degradation process. Secondly, they possess a wide electrochemical window, enabling the generation of highly reactive species like hydroxyl radicals (•OH) that are crucial for Bifenox acid mineralization. This efficient generation of •OH contributes to the effectiveness of the degradation process.

Q2: Can Bifenox acid be detected in complex matrices like soil, and what method is suitable for its analysis?

A3: Yes, Bifenox acid can be effectively extracted from soil samples and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) []. This method allows for the simultaneous determination of Bifenox acid alongside other herbicides like Isoproturon and Dichlorprop-p.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.